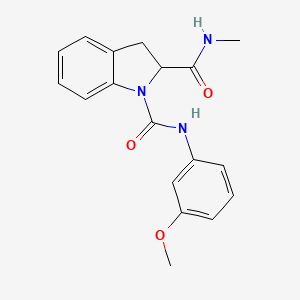
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, also known as MMID, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMID belongs to the class of indoline-2-carboxamides and has been studied for its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Synthesis and Isolation Techniques : N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, closely related to 1-methoxy-2-methyl-3-aryl-2H-isoindoles, can be synthesized starting from 3-aryl-isoindoline-1-ones. The process involves regiospecific O-methylation, NH-deprotonation, and N-methylation of the 3-methoxy-1-aryl-1H-isoindoles, followed by chemoselective CH-deprotonation. The stabilization of these o-quinonoid hetarenes by an aryl group in the 3-position is crucial for isolation (Clemens & Kreher, 1993).
Biological Activity and Pharmacology
Tubulin Polymerization Inhibition : Compounds structurally similar to this compound, particularly methoxy-substituted 3-formyl-2-phenylindoles, demonstrate an ability to inhibit tubulin polymerization. This action is a key mechanism in the action of certain cytostatics, showing potential in cancer treatment. These compounds also disrupt microtubule assembly and degrade the cytoskeleton in a manner similar to colchicine, indicating their potential as antiproliferative agents (Gastpar et al., 1998).
Cannabinoid Receptor Binding : Analogous compounds have shown binding affinity for the CB1 cannabinoid receptor, which can be useful in developing tracers for medical imaging studies, especially in positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).
Antiproliferative Activity : Similar compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have shown significant inhibitory activity against certain cancer cell lines. This suggests a potential for antiproliferative applications in oncology (Lu et al., 2021).
Catalytic and Chemical Applications : Related compounds have been used in catalytic processes, like the palladium iodide catalyzed multicomponent carbonylative approaches to create functionalized isoindolinone and isobenzofuranimine derivatives. This illustrates their utility in complex organic synthesis and potential industrial applications (Mancuso et al., 2014).
Complex Formation in Inorganic Chemistry : N-(aryl)picolinamide complexes of ruthenium, which share structural features with this compound, demonstrate unique coordination properties. These complexes have potential applications in inorganic and materials chemistry (Nag et al., 2007).
Inhibition of ABCB1 Activity : Compounds containing the 2-[(3-methoxyphenylethyl)phenoxy] moiety, similar in structure to this compound, have shown efficacy in inhibiting ABCB1 activity. This could have implications for overcoming drug resistance in cancer treatment (Colabufo et al., 2008).
Mecanismo De Acción
Target of Action
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a complex compound that has been studied for its potential biological activities. It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1-N-(3-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-17(22)16-10-12-6-3-4-9-15(12)21(16)18(23)20-13-7-5-8-14(11-13)24-2/h3-9,11,16H,10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUFDSSILMSSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

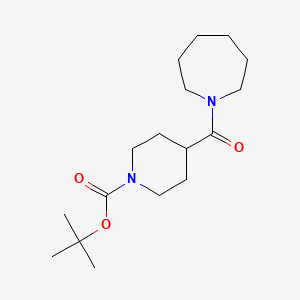
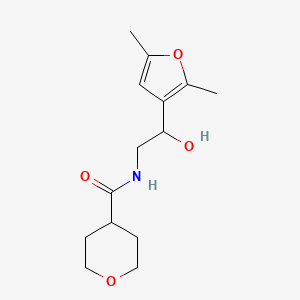


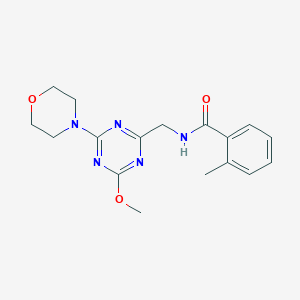
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2729374.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2729375.png)


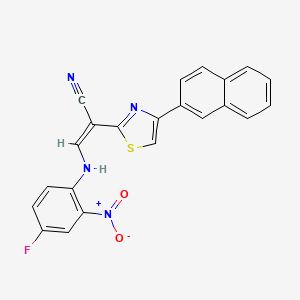

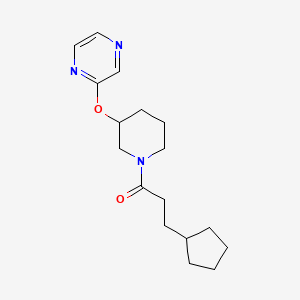
![2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2729384.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2729386.png)